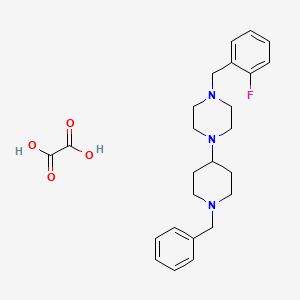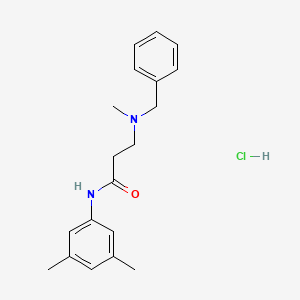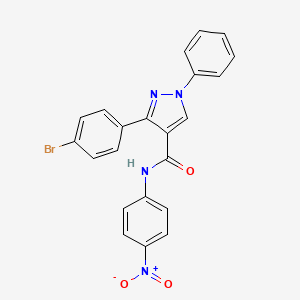![molecular formula C21H25N3O10S B3946710 1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946710.png)
1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Descripción general
Descripción
1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NBOMe, is a synthetic drug that has gained popularity in recent years due to its hallucinogenic effects. NBOMe belongs to the class of phenethylamines and is structurally similar to other hallucinogens such as LSD and mescaline. The compound was first synthesized in 2003 and has since been used for scientific research purposes.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and its activation is thought to be responsible for the hallucinogenic effects of this compound. This compound may also interact with other receptors in the brain, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The effects of this compound on the body and brain are complex and varied. The drug can cause changes in perception, mood, and cognition, as well as alterations in physiological functions such as heart rate and blood pressure. This compound has been shown to increase neuronal activity in certain brain regions, particularly those involved in sensory processing and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in scientific research is its potency and selectivity for the serotonin 2A receptor. This allows researchers to study the effects of hallucinogens on this receptor in a highly controlled manner. However, the use of this compound in research is also limited by its potential for toxicity and adverse effects. Researchers must take great care to ensure that the drug is used safely and ethically in studies.
Direcciones Futuras
There are many potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate and other hallucinogens. One area of interest is the development of new drugs based on the structure of this compound that may have therapeutic potential for treating psychiatric disorders such as depression and anxiety. Another area of research is the study of the long-term effects of this compound on the brain and behavior, particularly with regard to its potential for abuse and addiction. Overall, the use of this compound in scientific research has the potential to provide valuable insights into the workings of the human brain and the mechanisms underlying perception and cognition.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been used extensively in scientific research to study its effects on the brain and behavior. It is commonly used as a tool to study the serotonin 2A receptor, which is believed to play a key role in the hallucinogenic effects of this compound and other psychedelics. This compound has also been used to study the effects of hallucinogens on neuronal activity and synaptic plasticity.
Propiedades
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S.C2H2O4/c1-27-16-7-8-18(28-2)15(13-16)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-17(19)22(23)24;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRJGAUAPUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl 4-hydroxybenzoate](/img/structure/B3946633.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)benzamide](/img/structure/B3946640.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3946648.png)
![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)

![3-allyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B3946657.png)



![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
![N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)
![methyl 2-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3946708.png)
![4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3946717.png)